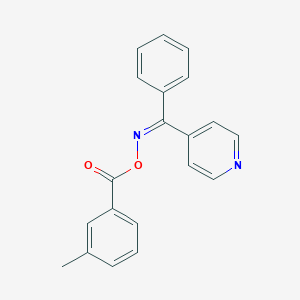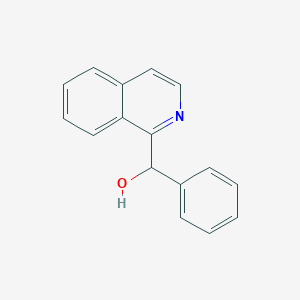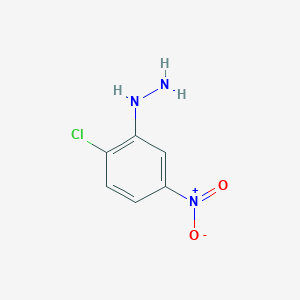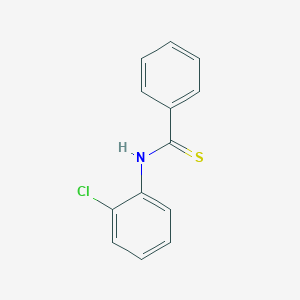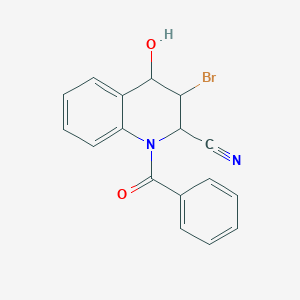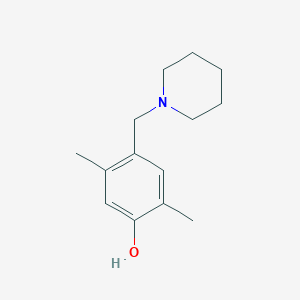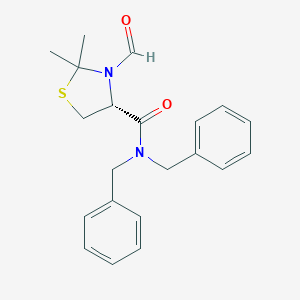
N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide is a complex organic compound with a thiazolidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide typically involves multiple steps, including the formation of the thiazolidine ring and subsequent functionalization. One common method involves the reaction of a thiazolidine precursor with benzylamine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the formyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
科学的研究の応用
N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl groups may enhance the compound’s binding affinity to its targets, while the formyl group can participate in hydrogen bonding or other interactions that stabilize the compound-target complex.
類似化合物との比較
Similar Compounds
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: Similar in structure but with a piperidine ring instead of a thiazolidine ring.
Pyrrolopyrazine derivatives: Contain a pyrrole and pyrazine ring, exhibiting different biological activities.
Uniqueness
N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide is unique due to its specific thiazolidine ring structure combined with benzyl and formyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C21H24N2O2S |
|---|---|
分子量 |
368.5g/mol |
IUPAC名 |
(4R)-N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C21H24N2O2S/c1-21(2)23(16-24)19(15-26-21)20(25)22(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3/t19-/m0/s1 |
InChIキー |
WEGSMPARZOTVNB-IBGZPJMESA-N |
SMILES |
CC1(N(C(CS1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=O)C |
異性体SMILES |
CC1(N([C@@H](CS1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=O)C |
正規SMILES |
CC1(N(C(CS1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one](/img/structure/B420205.png)
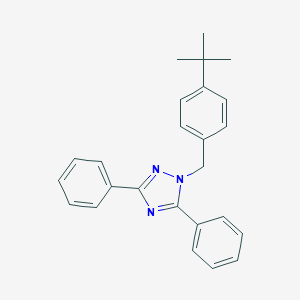
![2-[5-(4-butoxyphenyl)tetrazol-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B420208.png)
![2-[(5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B420210.png)
